N-(4-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(4-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a pyridine ring substituted with a methyl group at the 4-position and a pyrazole ring substituted with a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 4-methylpyridine and 4-nitro-1H-pyrazole.
Step 1 Formation of Acetamide Intermediate: The 4-methylpyridine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-methylpyridin-2-yl)acetamide.
Step 2 Coupling Reaction: The intermediate N-(4-methylpyridin-2-yl)acetamide is then coupled with 4-nitro-1H-pyrazole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of N-(4-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group on the pyrazole ring can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Reduction of Nitro Group: 4-amino-1H-pyrazole derivative.
Substitution of Acetamide Group: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of new catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: Used in the development of probes for studying biological systems.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(4-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the pyridine and pyrazole rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)-2-(4-amino-1H-pyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(4-methylpyridin-2-yl)-2-(4-chloro-1H-pyrazol-1-yl)acetamide: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-(4-methylpyridin-2-yl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific redox behavior or interactions with biological targets.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-2-(4-nitropyrazol-1-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O3/c1-8-2-3-12-10(4-8)14-11(17)7-15-6-9(5-13-15)16(18)19/h2-6H,7H2,1H3,(H,12,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTCDVUEEPWAJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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